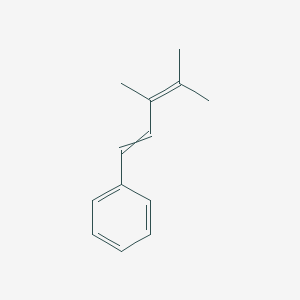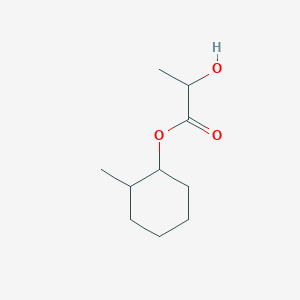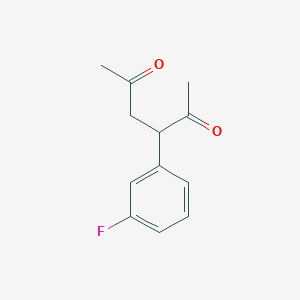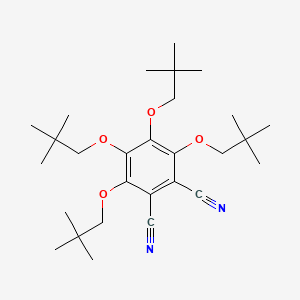
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is a complex organic compound with the molecular formula C28H44N2O4 It is characterized by the presence of four 2,2-dimethylpropoxy groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with neopentyl alcohol (2,2-dimethylpropan-1-ol) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atoms are replaced by the 2,2-dimethylpropoxy groups .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The 2,2-dimethylpropoxy groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein folding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Known for its use in photocatalysis and organic electronics.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore used in photoredox catalysis.
Uniqueness
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is unique due to its combination of nitrile and 2,2-dimethylpropoxy groups, which confer distinct chemical and physical properties. Its structural features enable specific interactions and reactivity patterns not observed in similar compounds.
Eigenschaften
CAS-Nummer |
438187-95-2 |
|---|---|
Molekularformel |
C28H44N2O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
3,4,5,6-tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O4/c1-25(2,3)15-31-21-19(13-29)20(14-30)22(32-16-26(4,5)6)24(34-18-28(10,11)12)23(21)33-17-27(7,8)9/h15-18H2,1-12H3 |
InChI-Schlüssel |
CBPFVVYYCHIKNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=C(C(=C(C(=C1C#N)C#N)OCC(C)(C)C)OCC(C)(C)C)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


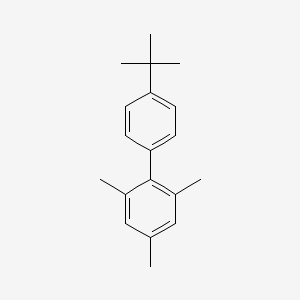
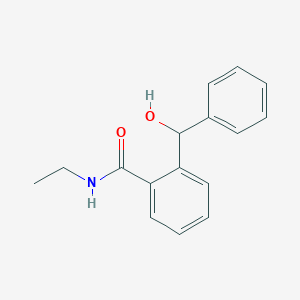
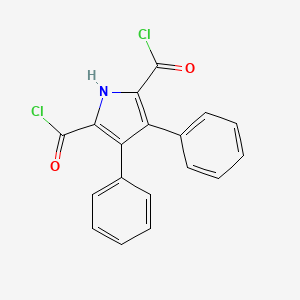
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


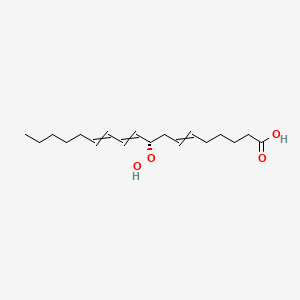
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
